molecular formula C16H20O2 B14464350 1,4-Bis(4-methylfuran-2-yl)cyclohexane CAS No. 68769-11-9

1,4-Bis(4-methylfuran-2-yl)cyclohexane

Cat. No.: B14464350
CAS No.: 68769-11-9
M. Wt: 244.33 g/mol
InChI Key: RJRPHPJRKSIDFE-UHFFFAOYSA-N
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Description

1,4-Bis(4-methylfuran-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-methylfuran groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methylfuran-2-yl)cyclohexane typically involves the cycloaddition of 4-methylfuran with cyclohexane derivatives under specific conditions. One common method is the Diels-Alder reaction, where 4-methylfuran acts as the diene and cyclohexene as the dienophile. The reaction is usually carried out at elevated temperatures and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or gold nanoparticles supported on suitable substrates can be employed to enhance the reaction rate and selectivity. The use of nanomicelles in aqueous media has also been explored to drive the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylfuran-2-yl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding lactones or other oxygenated products.

    Reduction: Hydrogenation of the furan rings can yield tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Lactones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

1,4-Bis(4-methylfuran-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylfuran-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The cyclohexane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: Similar in having two substituents on a cyclohexane ring but with methyl groups instead of furan rings.

    1,4-Difuran-2-ylcyclohexane: Similar structure but with unsubstituted furan rings.

Uniqueness

1,4-Bis(4-methylfuran-2-yl)cyclohexane is unique due to the presence of 4-methylfuran groups, which impart distinct chemical and physical properties compared to other similar compounds. The methyl groups on the furan rings can influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

68769-11-9

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylfuran-2-yl)cyclohexyl]furan

InChI

InChI=1S/C16H20O2/c1-11-7-15(17-9-11)13-3-5-14(6-4-13)16-8-12(2)10-18-16/h7-10,13-14H,3-6H2,1-2H3

InChI Key

RJRPHPJRKSIDFE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1)C2CCC(CC2)C3=CC(=CO3)C

Origin of Product

United States

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